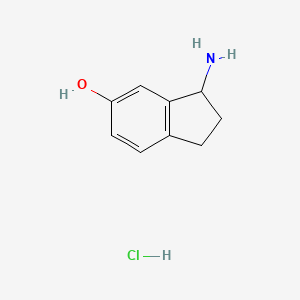

3-Amino-2,3-dihydro-1h-inden-5-ol hydrochloride

Descripción

(S)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral indene derivative characterized by a bicyclic structure with amino and hydroxyl substituents at the 3- and 5-positions, respectively. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol and CAS number 1821520-81-3 . The compound is stored under inert atmosphere at room temperature and carries hazard warnings for oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Propiedades

Número CAS |

168903-13-7 |

|---|---|

Fórmula molecular |

C9H12ClNO |

Peso molecular |

185.65 g/mol |

Nombre IUPAC |

3-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H |

Clave InChI |

JJLALHYSNFSWQZ-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(C1N)C=C(C=C2)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via Amination of Indane Precursors

One common approach starts from indanone derivatives, specifically 3-hydroxy-1-indanone or its substituted analogs. The process involves:

Step 1: Preparation of 3-hydroxy-1-indanone

This intermediate can be synthesized via copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde under mild conditions, yielding 3-hydroxy-1-indanones in good to excellent yields.Step 2: Amination at the 3-position

Amination is achieved by reductive amination of the indanone carbonyl group using reagents such as sodium cyanoborohydride (NaCNBH3) in the presence of ammonium acetate or other amine sources. This step converts the ketone to the corresponding amino alcohol.Step 3: Hydroxyl group retention or introduction

The hydroxyl group at the 5-position is either retained from the starting material or introduced via selective hydroxylation reactions, such as Friedel-Crafts acylation followed by Baeyer-Villiger oxidation and hydrolysis.Step 4: Formation of Hydrochloride Salt

The free base amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

Alternative Route via Oximation and Reduction

Another efficient method involves:

Step 1: Oximation of 1-indanone derivatives

Starting from 1-indanone derivatives, an oximation reaction forms the corresponding oxime.Step 2: Simultaneous reduction of carbonyl and oxime groups

Using Lewis acid catalysts such as aluminum chloride combined with boron-based reducing agents, the oxime and carbonyl groups are reduced in one step to yield 2-aminoindan derivatives.

This method is noted for its simplicity, cost-effectiveness, and suitability for large-scale industrial production, with fewer reaction steps and high yields.

Summary of Key Preparation Methods

Analytical and Purity Considerations

- The product is typically isolated as a solid hydrochloride salt with purity levels above 95%

- Characterization includes 1H NMR, 13C NMR, and mass spectrometry to confirm structure and stereochemistry

- Purification methods include flash chromatography and recrystallization to remove impurities and side products

Research Data and Yields

- In a reported reductive amination, yields of the amino alcohol intermediate ranged around 23.8% after chromatographic purification, indicating room for optimization in reaction conditions.

- Copper-catalyzed annulation methods for hydroxy-indanone intermediates typically provide yields from 70% to over 90%, demonstrating efficient ring construction.

- The oximation-reduction method is noted for higher overall yields and fewer steps, making it attractive for scale-up.

Aplicaciones Científicas De Investigación

Scientific Research Applications

(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride has a wide range of applications in scientific research. It is used as a chiral building block in chemistry. Its unique structure allows for diverse interactions with biological targets, leading to potential therapeutic effects in neuropharmacology and other fields.

Neuropharmacology: Research indicates that compounds with structures similar to (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds can modulate neurotransmitter systems, suggesting potential therapeutic benefits. A study on analogs of this compound showed significant inhibition of monoamine oxidase B, an enzyme implicated in neurodegeneration, suggesting its potential as a lead compound for developing new treatments for neurodegenerative conditions.

Antioxidant Activity: Derivatives of 2,3-dihydroindene compounds have demonstrated antioxidant properties, scavenging free radicals and reducing oxidative stress linked to diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects: This compound has been investigated for its anti-inflammatory properties, with similar structures showing efficacy in reducing inflammation markers in vitro and in vivo. In a controlled study, (3R)-3-amino-2,3-dihydro-1H-indene was tested for its ability to inhibit pro-inflammatory cytokines in a murine model of arthritis, resulting in a significant reduction in cytokine levels, suggesting therapeutic potential for inflammatory diseases.

The biological activity of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The amino group enables hydrogen bonding with active sites, while the indane ring facilitates hydrophobic interactions, modulating the activity of various biological systems. Research suggests it may exhibit neuroprotective properties and potential as an antidepressant and in the treatment of neurodegenerative disorders. Its chiral configuration is believed to contribute to its distinct biological effects compared to similar compounds.

Data Tables and Case Studies

Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (3R)-3-amino-2,3-dihydro-1H-indene | 25 | |

| Other Dihydroindene Derivative A | 30 | |

| Other Dihydroindene Derivative B | 20 |

Comparative Biological Activity

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Potential antidepressant; neuroprotective | Chiral configuration enhances binding specificity |

| (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride | Different receptor interactions | Enantiomer with distinct biological effects |

| 3-amino-2,3-dihydro-1H-inden-5-one | Anticancer properties | Oxidized form with different reactivity |

Mecanismo De Acción

The mechanism of action of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indane ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares (S)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications:

Key Observations:

Substituent Effects: Hydroxyl vs. Chloro/Methoxy: The 5-OH group in the target compound enhances polarity and hydrogen-bonding capacity compared to electron-withdrawing Cl or OCH₃ substituents in analogs. This impacts solubility and reactivity in synthetic applications .

Stereochemical Considerations: The (S)- and (R)-enantiomers of 3-amino-5-ol derivatives share identical molecular formulas but differ in spatial arrangement, which may lead to distinct interactions with chiral biological targets (e.g., enzymes or receptors) .

Actividad Biológica

3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound includes an indene core with an amino group and a hydroxyl group. The presence of these functional groups allows the compound to engage in various interactions with biological targets. Its chiral configuration further enhances its potential for specific biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁ClN₁O |

| Molecular Weight | 175.65 g/mol |

| Chirality | (3R) or (3S) configurations available |

| Solubility | Soluble in water due to hydrochloride form |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the indane ring provides hydrophobic interactions. These interactions can modulate biological pathways, leading to therapeutic effects such as neuroprotection and potential antidepressant properties.

Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential role in treating neurodegenerative disorders by modulating neurotransmitter systems. Studies have shown that it can influence serotonin and dopamine pathways, which are crucial for mood regulation .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Its structural similarity to neurotransmitters makes it a candidate for exploring enzyme inhibition related to neuropharmacology. For instance, it has been reported to inhibit certain isoforms of acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment .

Comparative Studies

The biological activity of this compound is influenced by its stereochemistry. Different enantiomers exhibit varying degrees of activity against biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol | Chiral configuration (R) | Potentially different pharmacological effects |

| (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol | Chiral configuration (S) | Different activity profile compared to (R) |

| 3-Amino-2,3-dihydro-1H-indene | Free base form without hydrochloride salt | Less soluble; may exhibit different reactivity |

Applications in Research

Due to its unique properties, this compound is utilized in various scientific fields:

- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting neurological disorders.

- Chemical Synthesis : Employed as a chiral building block in the synthesis of complex molecules.

- Biochemical Probes : Investigated for its role as a biochemical probe due to structural similarities with neurotransmitters.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant pathways.

- Antidepressant Activity : In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.